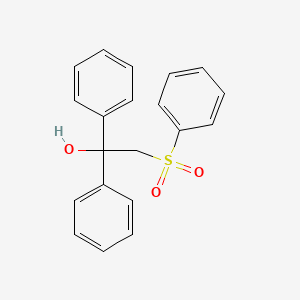

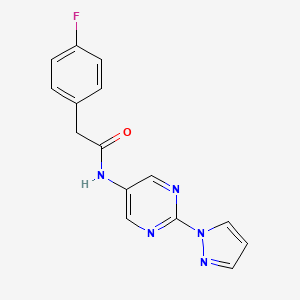

1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a class of 1,1-diphenyl-2-(4-methylsulfonylphenyl)-2-alkyl-1-ethenes was prepared and evaluated . Another study reported the synthesis of 1‐Lithio‐2,2‐diphenyl‐1‐(phenylsulfonyl)ethene .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of a 2,2-diphenyl-1-picrylhydrazyl radical (DPPH) with phenols has been used to estimate the antioxidant ability . Another study reported non-reductive scavenging of DPPH by peroxyradical .Scientific Research Applications

Antioxidant Activity Evaluation 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol is relevant in the evaluation of in vitro antioxidant activity. The compound is used in methods like the 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay to determine the antioxidant capacity of various substances. These assays are crucial for understanding the antioxidant potential of compounds, which can be beneficial in neutralizing free radicals and reactive oxygen species, thus preventing oxidative stress and related diseases (D. Sunitha, 2016).

Ethanol Production from Biomass Research into the conversion of lignocellulosic materials into ethanol highlights the significance of this compound in biofuel production. Such studies aim to optimize processes for efficient ethanol production, utilizing various biomass sources to create a sustainable and renewable energy source. This is part of broader efforts to reduce reliance on fossil fuels and mitigate environmental impacts (G. Swati et al., 2013).

Toxic Alcohol Diagnosis and Management In the context of toxicology, this compound and its related methodologies are discussed in terms of managing and diagnosing toxic alcohol intake. Such research is pivotal in developing antidotes and treatment strategies for methanol and ethylene glycol poisoning, illustrating the compound's role in medical and emergency medicine research (Samaneh Nakhaee et al., 2019).

Antioxidant Capacity Assays The compound is also mentioned in the context of ABTS/potassium persulfate decolorization assays, which are used to assess the antioxidant capacity of substances. This research is vital in identifying antioxidants that can potentially protect against oxidative damage and contribute to health and longevity (I. Ilyasov et al., 2020).

Environmental Safety Studies Moreover, studies on the environmental safety of surfactants and related compounds, including this compound, provide insights into the ecological impacts of these chemicals. Understanding their fate, toxicity, and biodegradation helps in assessing their environmental risks and supports the development of safer, more sustainable chemicals (C. Cowan-Ellsberry et al., 2014).

Mechanism of Action

Target of Action

The primary target of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol is the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical species . This compound has been shown to have scavenging activity against these radicals .

Mode of Action

This compound interacts with its target, the DPPH radical species, through a scavenging mechanism . This involves the compound neutralizing the DPPH radicals, thereby reducing their harmful effects .

Biochemical Pathways

For instance, the reduction of DPPH radicals can help to mitigate oxidative stress, which is implicated in numerous pathological conditions .

Result of Action

The primary result of this compound’s action is the scavenging of DPPH radicals . This can help to reduce oxidative stress and potentially mitigate the harmful effects of these radicals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s radical scavenging activity may be affected by the presence of other compounds, such as gallic acid . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy .

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that the compound exhibits antioxidant properties . It has been shown to scavenge 1,1-Diphenyl-2-picrylhydrazyl (DPPH) radicals, which are stable free radical molecules . This suggests that 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol may interact with various enzymes, proteins, and other biomolecules in the body, potentially influencing biochemical reactions.

Cellular Effects

Given its antioxidant properties, it can be hypothesized that it may influence cell function by protecting cells from oxidative stress . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its ability to scavenge DPPH radicals suggests that it may exert its effects at the molecular level by neutralizing these radicals . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name |

2-(benzenesulfonyl)-1,1-diphenylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3S/c21-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-24(22,23)19-14-8-3-9-15-19/h1-15,21H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGKRBPWASORQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC=C2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

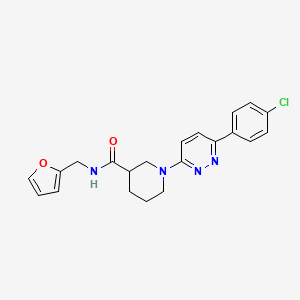

![1-[4-[(3S)-3-Methoxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2477976.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2477978.png)

![N-(4-ethoxyphenyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2477980.png)

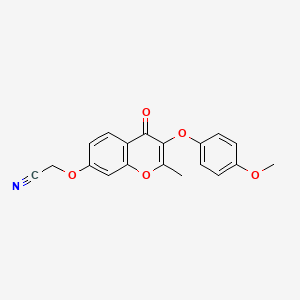

![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2477986.png)

![2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)

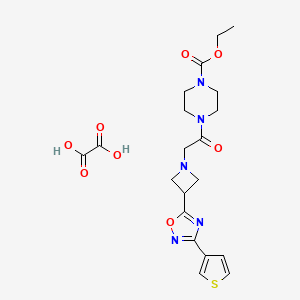

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2477993.png)